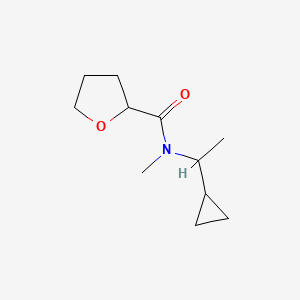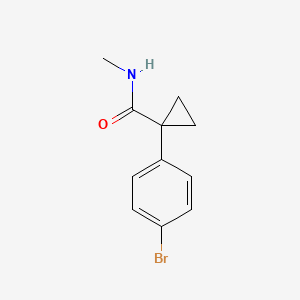
N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland in Australia and subsequently developed by the pharmaceutical company Cylene Pharmaceuticals. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent, particularly for the treatment of solid tumors.
Wirkmechanismus
N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide exerts its anticancer effects by inhibiting RNA polymerase I transcription, leading to a reduction in ribosomal RNA synthesis. This results in the activation of the p53 pathway, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit DNA repair pathways, further enhancing its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of ribosomal RNA synthesis, activation of the p53 pathway, and inhibition of DNA repair pathways. It has also been shown to induce apoptosis in cancer cells, while sparing normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide is its selectivity for cancer cells, sparing normal cells. This makes it a promising anticancer agent with potentially fewer side effects than traditional chemotherapy. However, this compound has also been shown to have limited efficacy against certain types of cancer, and its mechanism of action may be subject to resistance.
Zukünftige Richtungen
There are several potential future directions for the development of N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide, including the investigation of its efficacy in combination with other therapies, the identification of biomarkers for patient selection, and the development of more potent and selective analogs. This compound may also have potential applications in other diseases, such as viral infections and autoimmune disorders. Further research is needed to fully understand the potential of this promising anticancer agent.
Synthesemethoden
The synthesis of N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide involves several steps, including the use of a palladium-catalyzed coupling reaction to form the key cyclopropyl moiety. The final product is obtained through a series of purification steps, including chromatography and recrystallization. The synthesis of this compound is a complex and challenging process, requiring expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to selectively inhibit RNA polymerase I transcription, leading to a reduction in ribosomal RNA synthesis and subsequent cell death. This compound has demonstrated efficacy against a range of solid tumors, including breast, ovarian, and pancreatic cancer, both as a single agent and in combination with other therapies.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-8(9-5-6-9)12(2)11(13)10-4-3-7-14-10/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOQZOGCCYHJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(5-methylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516653.png)
![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)

![N-[1-(furan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516669.png)

![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)


